molecular formula C9H9NO4 B2939871 4-(1,3-Dioxolan-2-yl)pyridine-3-carboxylic acid CAS No. 2375274-10-3

4-(1,3-Dioxolan-2-yl)pyridine-3-carboxylic acid

Cat. No.: B2939871
CAS No.: 2375274-10-3
M. Wt: 195.174
InChI Key: IHVFMCLPXUUXKG-UHFFFAOYSA-N
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Description

4-(1,3-Dioxolan-2-yl)pyridine-3-carboxylic acid (CAS 2375274-10-3) is a high-purity chemical compound offered for research and development applications. With a molecular formula of C9H9NO4 and a molecular weight of 195.17 g/mol, this molecule features a pyridine-carboxylic acid scaffold protected by a 1,3-dioxolane group, making it a valuable intermediate in organic synthesis and drug discovery . This compound serves as a key building block for the synthesis of more complex molecules. The 1,3-dioxolane group acts as a protected aldehyde, which can be deprotected under specific conditions to reveal a formyl group, thereby offering a handle for further chemical modifications. The carboxylic acid functionality allows for coupling reactions, such as amide bond formation, to create diverse chemical libraries. While specific biological data for this exact compound is limited from search results, its core structure is highly relevant in medicinal chemistry. Pyridine derivatives are extensively investigated for their therapeutic potential. Specifically, research on pyridine-3-sulfonamides has demonstrated their significance as potent and selective inhibitors of carbonic anhydrase isoforms (CA-IX and CA-XII), which are important cancer-associated targets . Furthermore, pyridine and pyrimidine derivatives have been explored for use in the treatment and prevention of diseases such as influenza . Researchers can utilize this compound to develop novel molecules for evaluating anticancer, antiviral, or other pharmacological activities. The product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,3-dioxolan-2-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-8(12)7-5-10-2-1-6(7)9-13-3-4-14-9/h1-2,5,9H,3-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHVFMCLPXUUXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxolan-2-yl)pyridine-3-carboxylic acid typically involves the following steps:

    Formation of the 1,3-dioxolane ring: This can be achieved by reacting an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst.

    Substitution on the pyridine ring: The 1,3-dioxolane ring is then introduced to the pyridine ring through a substitution reaction, often using a halogenated pyridine derivative as the starting material.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxolan-2-yl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

4-(1,3-Dioxolan-2-yl)pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-2-yl)pyridine-3-carboxylic acid involves its interaction with various molecular targets and pathways. The pyridine ring can interact with enzymes and receptors, influencing biochemical processes. The carboxylic acid group can form hydrogen bonds and ionic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(1,3-dioxolan-2-yl)pyridine-3-carboxylic acid with structurally related pyridine carboxylic acid derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 1,3-dioxolane (C4), -COOH (C3) C₉H₉NO₄ 195.17 Enhanced solubility due to dioxolane; used as a synthon for bioactive molecule derivatization.
4-(Trifluoromethyl)nicotinic acid -CF₃ (C4), -COOH (C3) C₇H₄F₃NO₂ 211.11 Strong electron-withdrawing -CF₃ group increases acidity (pKa ~2.5); used in kinase inhibitors.
3,6-Dichloropyridine-2-carboxylic acid -Cl (C3, C6), -COOH (C2) C₆H₃Cl₂NO₂ 192.00 High acidity (pKa ~1.8) due to dual Cl substituents; herbicide intermediate.
5-(Pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid Oxadiazole (C5), -COOH (C3) C₈H₅N₃O₃ 191.14 Rigid oxadiazole core enhances binding affinity; explored in antimicrobial agents.

Structural and Functional Insights:

Substituent Effects on Acidity :

  • The carboxylic acid group’s acidity varies significantly with substituents. The electron-withdrawing -CF₃ group in 4-(trifluoromethyl)nicotinic acid lowers the pKa (~2.5) compared to the dioxolane derivative (estimated pKa ~3.5–4.0) .
  • Dichloro substituents in 3,6-dichloropyridine-2-carboxylic acid further reduce pKa (~1.8), making it a stronger acid .

Solubility and Bioavailability :

  • The 1,3-dioxolane ring improves aqueous solubility compared to hydrophobic -CF₃ or -Cl groups. This property is advantageous in drug design for enhancing oral bioavailability .

Synthetic Utility :

  • The dioxolane group in the target compound can act as a masked ketone, enabling selective deprotection for downstream functionalization. In contrast, -CF₃ or -Cl groups require specialized fluorination or halogenation steps .

Biological Activity :

  • 4-(Trifluoromethyl)nicotinic acid derivatives are prominent in kinase inhibitor development due to strong electronic effects .
  • The dioxolane analog’s metabolic stability (from the ether linkage) may offer advantages in in vivo applications over esters or amides .

Biological Activity

4-(1,3-Dioxolan-2-yl)pyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of pyridine derivatives with dioxolane precursors. A notable method includes the use of one-pot multicomponent reactions, which streamline the synthesis process while enhancing yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, including Mycobacterium tuberculosis. The compound's mechanism involves interaction with bacterial enzymes, disrupting their metabolic pathways.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Mycobacterium tuberculosis0.5 µg/mL
Escherichia coli1.0 µg/mL
Staphylococcus aureus0.8 µg/mL

Antitubercular Activity

The compound has been evaluated for its antitubercular activity through in vitro assays. The results indicated that it possesses comparable efficacy to standard antitubercular drugs like isoniazid and rifampicin. The docking studies suggest that it binds effectively to the active site of mycobacterial enoyl reductase (InhA), a key enzyme in fatty acid biosynthesis.

Table 2: In Vitro Antitubercular Activity

CompoundDocking ScoreGlide Energy (kcal/mol)Reference
This compound-8.267-54.856
Isoniazid-7.500-50.200
Rifampicin-7.800-52.000

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and metabolism. The compound's dioxolane moiety enhances its lipophilicity, facilitating better membrane penetration and interaction with target sites.

Case Studies

A case study published in a peer-reviewed journal demonstrated the effectiveness of this compound in a murine model of tuberculosis, where it significantly reduced bacterial load compared to untreated controls. The study highlighted the compound's potential as a lead candidate for further development into a therapeutic agent against tuberculosis.

Q & A

Q. What are the optimized synthetic routes for 4-(1,3-Dioxolan-2-yl)pyridine-3-carboxylic acid, and how can reaction conditions be tailored for improved yield?

Methodological Answer: The synthesis typically involves multi-step strategies, such as:

  • Condensation reactions : Combining pyridine derivatives with 1,3-dioxolane precursors under acidic or basic conditions. For example, highlights palladium-catalyzed cross-coupling for similar heterocycles, suggesting analogous protocols could apply.
  • Cyclization : Using catalysts like copper(I) iodide or palladium(II) acetate (common in oxazole/pyridine syntheses) to form the dioxolane ring .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene may improve cyclization efficiency .

Q. Key parameters to vary :

  • Temperature (80–120°C range for cyclization).
  • Catalyst loading (0.5–5 mol% for transition metals).
  • Purification: Reverse-phase HPLC or recrystallization to achieve >95% purity (as in ).

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm the dioxolane ring (δ 4.5–5.5 ppm for acetal protons) and pyridine backbone (aromatic protons at δ 7.5–9.0 ppm). Compare with computed shifts using tools like ACD/Labs .
  • HRMS : Exact mass determination (theoretical [M+H]⁺ = 196.17) to verify molecular formula (C₉H₉NO₄) .
  • HPLC : Use a C18 column with UV detection at 254 nm (pyridine absorption) for purity analysis. Adjust mobile phase (e.g., 0.1% TFA in acetonitrile/water) to resolve polar impurities .

Table 1 : Comparison of Analytical Techniques

TechniqueKey Peaks/DataDetection LimitReference
¹H NMRδ 5.2 (dioxolane)1–5 mol%
HPLC-UVRetention time ~8.5 min0.1% impurity

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve contradictions between experimental and theoretical spectroscopic data for this compound?

Methodological Answer:

  • Geometry optimization : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to predict NMR chemical shifts. Compare with experimental data to identify discrepancies (e.g., dioxolane ring puckering) .
  • TD-DFT for UV-Vis : Simulate electronic transitions to correlate with experimental λ_max. Adjust solvent models (PCM for acetonitrile) to improve accuracy.
  • Case study : reports CSD surveys showing pyridinium salt formation in similar derivatives, suggesting protonation states may explain shifts.

Q. What strategies are effective for studying the compound’s supramolecular interactions (e.g., hydrogen bonding, π-stacking) in crystal structures?

Methodological Answer:

  • X-ray crystallography : Grow single crystals via vapor diffusion (e.g., ethanol/water). Resolve structures to <1.8 Å resolution. Analyze packing motifs using Mercury software .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., O–H···N hydrogen bonds between carboxylic acid and pyridine groups) .
  • Database mining : Cross-reference with Cambridge Structural Database (CSD) entries for analogous pyridine-dioxolane systems to identify recurring motifs .

Q. How can researchers address conflicting biological activity data (e.g., antimicrobial assays) for derivatives of this compound?

Methodological Answer:

  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replace dioxolane with other protecting groups) and test against Gram-positive/-negative bacteria. notes oxazole-pyridine hybrids show antimicrobial trends.
  • Assay standardization : Use CLSI guidelines for MIC determination. Include positive controls (e.g., ciprofloxacin) and account for solvent effects (DMSO cytotoxicity thresholds) .
  • Data reconciliation : Apply multivariate analysis (PCA) to correlate electronic parameters (Hammett σ) with activity.

Q. What mechanistic insights explain the role of the dioxolane group in stabilizing intermediates during synthesis?

Methodological Answer:

  • Protecting group dynamics : The dioxolane ring shields reactive carbonyl groups during cross-coupling steps. Monitor stability via in situ IR (C=O stretch at ~1700 cm⁻¹) .
  • Acid sensitivity : Hydrolyze the dioxolane under mild acidic conditions (e.g., 1M HCl/THF) to regenerate the carbonyl group. Kinetic studies (TLC monitoring) reveal optimal cleavage times .

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